molecular formula C10H10BrNO2 B2774091 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime CAS No. 181280-10-4

2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime

Cat. No.: B2774091
CAS No.: 181280-10-4
M. Wt: 256.099
InChI Key: QUXREYUICQSXSX-KPKJPENVSA-N
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Description

2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime typically involves the reaction of 2-(allyloxy)-5-bromobenzenecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The general reaction scheme is as follows:

2-(Allyloxy)-5-bromobenzenecarbaldehyde+NH2OHHCl2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime+HCl\text{2-(Allyloxy)-5-bromobenzenecarbaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} 2-(Allyloxy)-5-bromobenzenecarbaldehyde+NH2​OH⋅HCl→2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of oxime synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allyloxy)-5-chlorobenzenecarbaldehyde oxime
  • 2-(Allyloxy)-5-fluorobenzenecarbaldehyde oxime
  • 2-(Allyloxy)-5-iodobenzenecarbaldehyde oxime

Comparison

Compared to its analogs, 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

(NE)-N-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h2-4,6-7,13H,1,5H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXREYUICQSXSX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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